molecular formula C13H20N2O B1302025 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine CAS No. 387358-44-3

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

Cat. No. B1302025
M. Wt: 220.31 g/mol
InChI Key: QXJOLMXARSDYNA-UHFFFAOYSA-N
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Description

The compound "1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" is a chemical structure that is not directly mentioned in the provided papers. However, it shares structural similarities with compounds studied in the papers, such as the presence of a pyrrolidine ring and an aminoethyl side chain attached to an aromatic system. These structural motifs are common in various synthetic organic compounds and are often explored for their potential biological activities and chemical properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine in a one-pot reaction at room temperature . Similarly, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involved a six-step sequence, indicating the complexity and the need for careful planning in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to be monoclinic with specific unit cell dimensions, and the crystal packing was stabilized by intermolecular hydrogen bond interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with pyrrolidine rings and aminoethyl side chains can be diverse. For instance, the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids led to the formation of pyrido[3,2-d]pyrimidine derivatives, showcasing the ability of such structures to participate in heterocyclic ring formation . Additionally, the reactivity of these compounds with electrophilic reagents can lead to the formation of various derivatives, as seen in the synthesis of triazolopyrimidine-5-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" are influenced by their molecular structure. The presence of functional groups such as amino and methoxy can affect properties like solubility, boiling point, and melting point. The compound's stability and reactivity can also be assessed through spectroscopic methods such as NMR and FTIR, as well as computational methods like DFT studies . These analyses provide insights into the electronic structure, which is important for understanding the compound's behavior in various environments.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate highlights the structural intricacies of a tetra-substituted pyrrolidine ring, demonstrating the compound's potential for further chemical manipulation and study within pharmaceutical sciences. This compound is part of a broader category of pyrrolidine derivatives that are pivotal in synthetic organic chemistry and drug development processes due to their versatile applications in creating bioactive molecules (Sofia Dallasta Pedroso et al., 2020).

Antibacterial Properties

The antibacterial activity of 1β-Methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives showcases the potential therapeutic applications of pyrrolidine derivatives. Specifically, certain compounds within this series exhibited potent activity against both Gram-positive and Gram-negative bacteria, underscoring the chemical's relevance in developing new antibiotics (J. Kim et al., 2006).

Mechanisms of Action in Biological Systems

New highly potent GABA uptake inhibitors derived from proline and pyrrolidine-2-alkanoic acids have been synthesized to exhibit high affinity for GABA transport proteins GAT-1 and GAT-3. Such compounds offer insights into the design of selective inhibitors for neurological research and potential therapeutic agents for neurological disorders, highlighting the pyrrolidine derivative's role in modulating neurotransmitter systems (Günther H Fülep et al., 2006).

Anticancer Activity

Research into pyrrolidine 3,4-Diol derivatives has shown specific anticancer activity in vitro against pancreatic tumor cells. These findings suggest that pyrrolidine derivatives, through inhibition of a-mannosidase or other mechanisms, could provide a basis for novel anticancer therapies, especially in targeting pancreatic cancer (F. Steimer et al., 2014).

Safety And Hazards

The safety information available indicates that “1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine” is an irritant .

properties

IUPAC Name

2-methoxy-6-(2-pyrrolidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(13(12)14)7-10-15-8-2-3-9-15/h4-6H,2-3,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJOLMXARSDYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370692
Record name 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

CAS RN

387358-44-3
Record name 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-(2-pyrrolidin-1-ylethyl)aniline
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